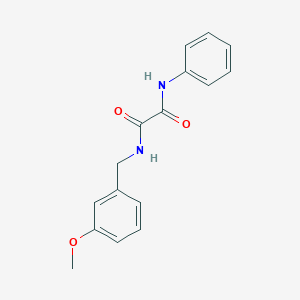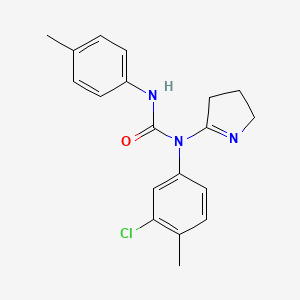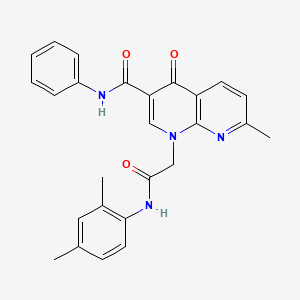
N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a heterocyclic molecule that likely contains a pyridine ring, a tetrahydrothiophene moiety, and a nicotinamide group. These structural features suggest that the compound could have interesting chemical and biological properties, potentially making it relevant for pharmaceutical applications. The pyridine and nicotinamide components are common in various bioactive molecules, indicating that this compound might interact with biological systems in a meaningful way .
Synthesis Analysis
While the specific synthesis of "N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is not detailed in the provided papers, similar compounds have been synthesized through reactions involving heterocyclic precursors. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react with α-haloketones to give nicotinamide derivatives . Such synthetic routes could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic and theoretical methods. For example, the stable molecular structure of N-phenyl-3-pyridinecarboxamide was predicted through conformational analysis, and its vibrational spectral analysis was carried out using both experimental and theoretical methods . Similarly, the crystal structure of a nickel(II) complex with a related ligand was determined, revealing a distorted octahedral environment around the nickel ion . These studies provide insights into the possible geometry and electronic structure of "N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, thieno[2,3-b]pyridine derivatives have been synthesized and further reacted to yield a variety of products, including carbohydrazide derivatives, pyridothienopyrimidines, and pyridothienotriazines . These reactions demonstrate the potential for diverse chemical transformations that could also be applicable to "N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide", depending on its reactivity and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. For example, the vibrational frequencies of N-phenyl-3-pyridinecarboxamide were assigned and compared with calculated frequencies, and the electronic transitions were predicted and validated experimentally . The crystal structure analysis of the nickel(II) complex provided information on intermolecular interactions and the three-dimensional supramolecular structure . These studies suggest that "N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" may also exhibit specific physical and chemical properties that could be elucidated through similar analytical methods.
Applications De Recherche Scientifique
Discovery of Bisubstrate Inhibitors
The discovery of bisubstrate inhibitors of NNMT, such as MS2734, has provided valuable chemical tools for biological and therapeutic hypothesis testing. The first crystal structure of human NNMT in complex with a small-molecule inhibitor demonstrated that MS2734 occupied both substrate and cofactor binding sites, offering insights for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
NNMT and Malignant Melanoma
Research has explored the role of NNMT in cutaneous malignant melanoma, suggesting NNMT as a molecular biomarker for melanoma. Significant higher NNMT expression in melanoma compared with nevi and its inverse relationship with prognostic parameters like Breslow thickness and Clark level highlight its potential for both diagnosis and prognosis (Ganzetti et al., 2018).
NNMT Activity Assay Development
A new NNMT activity assay employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection facilitated the study of NNMT-mediated methylation for a range of pyridine-based substrates. This development provides insight into substrate recognition diversity and aids in identifying small molecule inhibitors (van Haren et al., 2016).
NNMT Expression and Solid Tumors Prognosis
A systematic review and meta-analysis investigating NNMT expression in solid tumors found high NNMT expression levels to be a poor prognostic predictor of overall survival. This supports the potential use of NNMT as a tumor biomarker, underscoring its significance in the prognosis of patients with solid tumors (Li et al., 2018).
Synthesis and Biochemical Evaluation of Derivatives
The synthesis and biochemical evaluation of nicotinamide derivatives as NADH analogue coenzymes in ene reductase highlight the utility of nicotinamide and pyridine-containing conjugates. Their redox character and similarity to NAD+/NADH make them significant in various applications, including biocatalysis and metabolism (Falcone et al., 2019).
Propriétés
IUPAC Name |
N-pyridin-3-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(18-12-2-1-6-16-9-12)11-3-4-14(17-8-11)20-13-5-7-21-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBZTCMOUSXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)




![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)